![molecular formula C22H21N5O2 B11153773 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B11153773.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is a complex organic compound that combines an indole structure with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide typically involves multiple steps:
Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative, 5-methoxy-1H-indole-3-yl-ethylamine. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling with Pyrimidine: The indole derivative is then coupled with a pyrimidine derivative. This step often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Benzamide: The final step involves the formation of the benzamide structure. This can be achieved by reacting the intermediate product with 3-aminobenzamide under appropriate conditions, such as heating in a solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated indole derivative, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research indicates that derivatives of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide exhibit promising anticancer properties. In vitro studies have shown that similar compounds demonstrate significant cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. These compounds often target critical pathways involved in cancer cell proliferation and survival, such as apoptosis and cell cycle regulation .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. Studies have reported that related compounds possess notable effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action typically involves inhibition of bacterial cell wall synthesis or interference with DNA replication .
3. Antitubercular Activity
In addition to its anticancer and antimicrobial properties, there is evidence suggesting that derivatives of this compound may be effective against Mycobacterium tuberculosis. In vitro evaluations have shown that these compounds can inhibit the growth of this pathogen, making them potential candidates for further development in tuberculosis treatment .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The structural modifications can significantly influence the biological activity of the resulting compounds. For instance, variations in the substituents on the indole or pyrimidine rings can enhance potency or selectivity towards specific biological targets .
Case Study 1: Anticancer Evaluation
A study focusing on a series of benzamide derivatives similar to this compound reported IC50 values indicating potent anticancer activity against HCT116 human colorectal carcinoma cells. The most active compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil, suggesting enhanced efficacy .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of related compounds against various pathogens using minimum inhibitory concentration (MIC) assays. Results demonstrated that certain derivatives had MIC values in the low micromolar range, indicating strong antimicrobial potential against both bacterial and fungal strains .
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety allows it to mimic the structure of neurotransmitters like serotonin, enabling it to bind to serotonin receptors and modulate their activity. This can lead to changes in signal transduction pathways, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
Serotonin: 5-hydroxytryptamine, a neurotransmitter involved in mood regulation.
Tryptamine: A monoamine alkaloid that serves as a backbone for many biologically active compounds.
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is unique due to its combination of an indole structure with a pyrimidine moiety, which is not commonly found in other similar compounds. This unique structure allows it to interact with a broader range of molecular targets, potentially leading to diverse biological activities.
This compound’s unique combination of structural elements makes it a valuable subject of study in various scientific fields, offering potential for new therapeutic applications and insights into biological mechanisms.
Properties
Molecular Formula |
C22H21N5O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C22H21N5O2/c1-29-18-6-7-20-19(13-18)16(14-26-20)8-11-23-21(28)15-4-2-5-17(12-15)27-22-24-9-3-10-25-22/h2-7,9-10,12-14,26H,8,11H2,1H3,(H,23,28)(H,24,25,27) |
InChI Key |
DVCXFMHFACZPNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=CC=C3)NC4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.